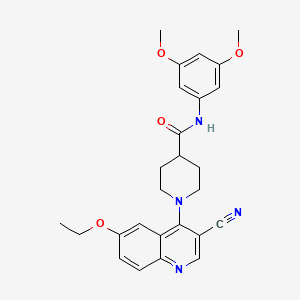

![molecular formula C18H15NO3 B2904309 N-[2-(2-methylphenyl)-4-oxochromen-6-yl]acetamide CAS No. 923138-90-3](/img/structure/B2904309.png)

N-[2-(2-methylphenyl)-4-oxochromen-6-yl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

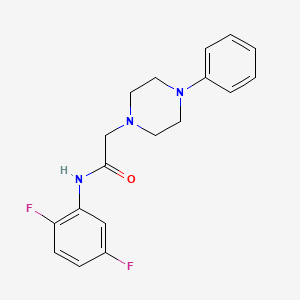

The compound “N-[2-(2-methylphenyl)-4-oxochromen-6-yl]acetamide” is a complex organic molecule. It contains a 2-methylphenyl group, a 4-oxochromen-6-yl group, and an acetamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the chromen ring, the introduction of the methylphenyl group, and the attachment of the acetamide group .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the acetamide group could make it susceptible to hydrolysis, while the aromatic rings could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings could contribute to its stability and the acetamide group could influence its solubility .科学的研究の応用

Comparative Metabolism in Human and Rat Liver Microsomes

Chloroacetamide herbicides, including compounds similar in structure to N-[2-(2-Methylphenyl)-4-Oxochromen-6-Yl]Acetamide, undergo complex metabolic pathways in liver microsomes that may lead to carcinogenic intermediates. Studies reveal that rat liver microsomes metabolize these compounds to specific metabolites, whereas human liver microsomes show a different metabolic profile. The metabolic activation pathway involves conversion to DNA-reactive dialkylbenzoquinone imine, highlighting the intricate bioactivation processes in herbicide metabolism (Coleman et al., 2000).

Chemoselective Acetylation for Antimalarial Drug Synthesis

The chemoselective monoacetylation of aminophenols, related to the structural framework of this compound, is critical in synthesizing antimalarial drugs. Using immobilized lipase for acetylation offers insight into enzymatic selectivity and efficiency, providing a foundation for developing synthetic routes for pharmacologically active compounds (Magadum & Yadav, 2018).

Coordination Complexes and Antioxidant Activity

The study of pyrazole-acetamide derivatives, structurally related to this compound, explores their coordination with metal ions and resultant antioxidant activities. These complexes demonstrate significant antioxidant activity, suggesting potential applications in mitigating oxidative stress-related damages (Chkirate et al., 2019).

Bioactive Conversion of Acetaminophen

Research on the bioactive conversion of acetaminophen, a compound with similarities to this compound, reveals its conjugation with arachidonic acid in the nervous system. This process forms potent TRPV1 agonists, highlighting a novel metabolic pathway for analgesics and its implications for pain management strategies (Högestätt et al., 2005).

Enhanced Photocatalytic Activity for Contaminant Removal

Studies on graphene/titanium dioxide nanocomposites, related to the chemical domain of this compound, demonstrate enhanced photocatalytic activity for the degradation of contaminants like acetaminophen. This research offers insights into advanced materials for environmental remediation applications (Tao et al., 2015).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[2-(2-methylphenyl)-4-oxochromen-6-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-11-5-3-4-6-14(11)18-10-16(21)15-9-13(19-12(2)20)7-8-17(15)22-18/h3-10H,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPPGQBBFCQLMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methylphenyl)urea](/img/structure/B2904226.png)

![2-[(4-Chlorophenyl)methylsulfanyl]-4-cyclohexylsulfanyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B2904228.png)

![1-[1-(Hydroxymethyl)cyclopropyl]pyrrole-2,5-dione](/img/structure/B2904230.png)

![N-(2,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2904235.png)

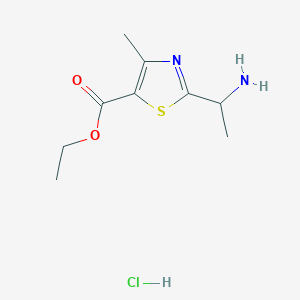

![1-methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide dihydrochloride](/img/structure/B2904240.png)

![3-[6-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl]-1,2,3-benzotriazin-4-one](/img/structure/B2904243.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide](/img/structure/B2904245.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2904247.png)